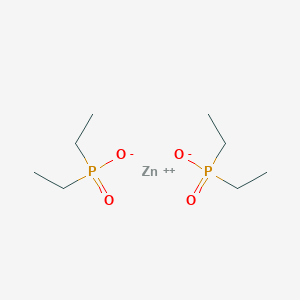
zinc;diethylphosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Zinc diethylphosphinate is an organometallic compound with the chemical formula C8H20O4P2Zn. It is a colorless solid that is stable at room temperature. This compound is widely used in organic synthesis and serves as a catalyst in various chemical reactions, such as the hydrogenation of alkenes and the esterification of alkenes .
準備方法
Synthetic Routes and Reaction Conditions
Zinc diethylphosphinate can be synthesized by reacting diethylphosphinic acid or its alkali metal salt with zinc oxide. The reaction typically occurs in an aqueous medium, and the pH of the solution is adjusted to generate the desired precipitate . The process involves the following steps:
- Formulating a mixed solution of diethylphosphinic acid and zinc oxide.
- Adjusting the pH of the solution to 0-6 to generate a precipitate.
- Isolating and purifying the precipitate to obtain high-purity zinc diethylphosphinate .
Industrial Production Methods
Industrial production of zinc diethylphosphinate follows similar synthetic routes but on a larger scale. The process involves continuous mixing and pH adjustment to ensure consistent product quality. The final product is then dried and purified to meet industrial standards .
化学反応の分析
Types of Reactions
Zinc diethylphosphinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It participates in substitution reactions where the diethylphosphinate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with zinc diethylphosphinate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions typically occur under controlled temperature and pH conditions to ensure desired product formation .
Major Products Formed
The major products formed from reactions involving zinc diethylphosphinate depend on the type of reaction. For example, oxidation reactions may yield zinc phosphate derivatives, while substitution reactions can produce a variety of organometallic compounds .
科学的研究の応用
Zinc diethylphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation and esterification reactions.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
作用機序
The mechanism by which zinc diethylphosphinate exerts its effects involves its interaction with molecular targets and pathways. In flame retardancy, it acts by promoting char formation and inhibiting the release of flammable gases. The compound decomposes at high temperatures to form a protective char layer, which prevents the spread of flames .
類似化合物との比較
Similar Compounds
Aluminum diethylphosphinate: Similar in structure and function, used as a flame retardant in polymers.
Aluminum hypophosphite: Another flame retardant with different thermal stability properties.
Zinc hypophosphite: Used in similar applications but with different chemical properties.
Uniqueness
Zinc diethylphosphinate is unique due to its high phosphorus content and excellent compatibility with various polymers. It provides superior flame retardancy and thermal stability compared to other similar compounds .
特性
CAS番号 |
284685-45-6 |
|---|---|
分子式 |
C4H11O2PZn |
分子量 |
187.5 g/mol |
IUPAC名 |
diethylphosphinic acid;zinc |
InChI |
InChI=1S/C4H11O2P.Zn/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6); |
InChIキー |
KGMDMBZHGQDCLF-UHFFFAOYSA-N |
SMILES |
CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].[Zn+2] |
正規SMILES |
CCP(=O)(CC)O.[Zn] |
Key on ui other cas no. |
284685-45-6 |
物理的記述 |
Dry Powder |
ピクトグラム |
Corrosive; Environmental Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















